Alpha-purothionin
Description
Classification and Phylogenetic Relationships within Plant Antimicrobial Peptides (AMPs)
Plant AMPs are a diverse group of molecules that form the first line of defense against invading pathogens. elpub.ru They are classified into several families based on their structure and function. researchgate.net Alpha-purothionin's position within this classification scheme highlights its evolutionary and functional relationships with other defense peptides.
The thionin family is broadly categorized into five types based on sequence similarity and the arrangement of disulfide bonds. elpub.ru this compound, along with beta-purothionin (B1578013), is classified as a Type I thionin. mdpi.com These are typically found in the endosperm of cereals like wheat. mdpi.com Thionins are characterized by their small size, typically 45-48 amino acid residues, and a high content of cysteine, which forms three to four disulfide bonds, conferring a stable, compact structure. wikipedia.orgmeduniwien.ac.at A recent reclassification based on extensive sequence data now recognizes two main classes: class 1 with eight cysteine residues and class 2 with six. researchgate.net
Table 1: Classification of Thionins
| Type | Key Characteristics | Examples |
|---|---|---|
| Type I | Found in endosperm of cereals, 8 cysteine residues. | This compound , Beta-purothionin |
| Type II | Found in leaves of various plants. | Leaf-specific thionins |
| Type III | Found in various tissues. | Viscotoxins |
| Type IV | Unique structural features. | Phoratoxins |
| Type V | Includes crambin. | Crambin |
Initially, another group of plant defense peptides, the gamma-thionins, were grouped with thionins due to superficial structural similarities. wikipedia.org However, further research revealed significant differences in their three-dimensional structure and evolutionary origin. cigb.edu.cubionity.com Gamma-thionins are now classified as plant defensins and are considered a separate family of AMPs. wikipedia.orgwikipedia.org While both thionins and plant defensins are cysteine-rich antimicrobial peptides, their structural folds are distinct. mdpi.com Plant defensins have a characteristic cysteine-stabilized alpha-beta (CSαβ) motif, which is different from the structure of alpha- and beta-thionins. bionity.com In 1995, the name for gamma-thionins was officially changed to "plant defensin" to reflect their closer resemblance to defensins found in insects and mammals. wikipedia.org
This compound is also classified as a pathogenesis-related (PR) protein, specifically belonging to the PR-13 family. researchgate.netcapes.gov.br PR proteins are induced in plants upon pathogen attack and are a key component of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. wikipedia.org The PR-13 family specifically encompasses thionins. uu.nlnih.gov The induction of PR-13 proteins, including this compound, is a recognized marker of a plant's defense response. apsnet.org
Table 2: Major Families of Pathogenesis-Related (PR) Proteins
| Family | Function |
|---|---|
| PR-1 | Antifungal activity |
| PR-2 | β-1,3-glucanase activity |
| PR-3, PR-4, PR-8, PR-11 | Chitinase activity |
| PR-5 | Thaumatin-like proteins |
| PR-6 | Proteinase inhibitors |
| PR-10 | Ribonuclease-like activity |
| PR-12 | Plant defensins |
| PR-13 | Thionins (including this compound) |
Distinction from Plant Defensins (formerly Gamma-Thionins)
Historical Overview of Discovery and Initial Characterization
The study of thionins began in the early 1940s with the isolation of a toxic, sulfur-rich protein mixture from wheat flour, which was named purothionin (B1495699). researchgate.netdiva-portal.org This substance was noted for its lethal effect on yeast. diva-portal.org It was later resolved into two main components, alpha- and beta-purothionin. cerealsgrains.org The name "thionin" was derived from its high sulfur content. diva-portal.org Initial characterization revealed that these low-molecular-weight proteins were toxic to various microorganisms and animal cells when injected. researchgate.netcerealsgrains.org The amino acid sequences of the two alpha-purothionins from hexaploid wheat were later determined, showing considerable homology to viscotoxins from mistletoe. cerealsgrains.org
Biological Significance and Ecological Context in Plant Systems
This compound is a crucial element of a plant's defense arsenal. wikipedia.org Found primarily in seeds, it is thought to protect them from consumption by animals and from attack by microbial pathogens. wikipedia.orgmeduniwien.ac.at Its antimicrobial activity is broad, inhibiting the growth of both bacteria and fungi. elpub.ru The proposed mechanism of action involves the disruption of the pathogen's cell membrane, leading to increased permeability and leakage of essential ions and molecules. wikipedia.org This ability to lyse pathogen membranes is a key feature of its defensive function. researchgate.net The expression of thionin genes, including that for this compound, can be induced by wounding and pathogen attack, highlighting their role in the plant's active defense response. apsnet.org
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KSCCRSTLGRNCYNLCRARGAQKLCAGVCRCKISSGLSCPKGFPK |
Origin of Product |
United States |
Genetic Basis, Biosynthesis, and Post Translational Processing of Alpha Purothionin
Gene Expression and Transcriptional Regulation
The synthesis of alpha-purothionin is initiated at the genetic level, with its expression being subject to tight transcriptional regulation. The structural genes for the this compound fraction are located on the long arms of chromosomes 1B and 1D in hexaploid wheat. scispace.com Gene expression is a complex process where the information encoded in a gene is used to create a functional product, such as a protein. blackwellpublishing.com The regulation of this process at the transcriptional level dictates when and to what extent a gene is transcribed into messenger RNA (mRNA), thereby controlling the amount of the final protein produced. blackwellpublishing.com
Studies have shown that the expression of this compound genes is influenced by developmental cues and environmental stresses. For instance, transcript levels of this compound are notably altered by high temperatures during wheat grain development, suggesting a role in the plant's stress response. usda.gov The transcriptional machinery involves the binding of specific regulatory proteins to control regions on the DNA, which can either promote (activation) or prevent (repression) the initiation of transcription by RNA polymerase. blackwellpublishing.com While the specific transcription factors and regulatory elements that directly control this compound gene expression are still under investigation, it is clear that its synthesis is a highly regulated process integral to the plant's defense strategy.
Ribosomal Synthesis of Precursor Proteins
Following transcription and processing of the mRNA, the genetic information for this compound is translated into a protein by ribosomes. This process, known as ribosomal synthesis, is the fundamental mechanism for protein production in all living organisms. rsc.org For this compound, as with many other plant defense peptides, the initial product of ribosomal synthesis is not the mature, active protein but a larger precursor protein. scispace.comrsc.orgplos.orgnih.gov
This ribosomal synthesis occurs on free ribosomes in the cytoplasm. mdpi.com The resulting precursor polypeptide contains not only the sequence of the mature this compound but also additional domains that are crucial for its subsequent processing and transport. scispace.comrsc.orgplos.orgnih.govnih.gov This strategy of producing a larger, inactive precursor is a common theme in the biosynthesis of many biologically active peptides and proteins, allowing for tight control over their activity and proper localization within the cell. rsc.org The synthesis of these precursor proteins is a critical step that sets the stage for the subsequent maturation and activation of this compound.
Precursor Protein Architecture: Signal Peptide and C-Terminal Acidic Prodomain
The precursor protein of this compound exhibits a characteristic three-domain structure: an N-terminal signal peptide, the central mature thionin domain, and a C-terminal acidic prodomain. scispace.comrsc.orgplos.orgnih.govnih.gov This modular architecture is a hallmark of many plant defense peptides and is essential for their proper folding, targeting, and regulation. mdpi.com
The mature this compound itself is a relatively small protein, approximately 45 amino acids in length. researchgate.net The precursor, however, is significantly larger due to the presence of the signal peptide and the C-terminal acidic domain. scispace.complos.org This tripartite structure ensures that the toxic mature thionin is safely transported through the cell's secretory pathway and only becomes active at its designated site of action.
Role of Signal Peptide in Secretory Pathway
The N-terminal signal peptide, typically 16-30 amino acids long, acts as a molecular "zip code" that directs the newly synthesized precursor protein to the secretory pathway. wikipedia.orgnih.gov This short peptide sequence is recognized by the cellular machinery, specifically the signal recognition particle (SRP), which guides the ribosome-nascent chain complex to the endoplasmic reticulum (ER). mdpi.comwikipedia.org
Once at the ER, the signal peptide facilitates the translocation of the precursor protein across the ER membrane into the lumen. wikipedia.org The signal peptide itself is typically cleaved off by a specific enzyme called signal peptidase during or shortly after translocation. nih.govdtu.dk This initial processing step is crucial for releasing the rest of the precursor protein into the secretory pathway for further modification and transport. nih.gov
Functional Implications of the C-Terminal Acidic Domain
Following the mature thionin sequence is a C-terminal acidic prodomain. nih.gov While the precise functions of this domain are still being fully elucidated, it is believed to play several important roles. One proposed function is to neutralize the toxic activity of the mature thionin domain, thereby protecting the plant's own cells from its effects during transport and storage. researchgate.net The presence of this acidic domain has been observed to influence the solubility of the protein during prokaryotic expression, with its absence leading to enhanced solubility. researchgate.net Furthermore, this domain may be involved in the correct folding and stabilization of the thionin domain and may also act as a recognition signal for targeting the precursor to specific subcellular compartments, such as protein bodies. scispace.comresearchgate.net
Enzymatic Processing and Maturation Mechanisms
The final stage in the production of functional this compound involves a series of enzymatic processing and maturation steps that convert the precursor protein into its active form. After the signal peptide is removed in the ER, the pro-purothionin is transported through the Golgi apparatus.
The crucial step in maturation is the proteolytic cleavage of the C-terminal acidic prodomain to release the mature, active thionin. scispace.comrsc.orgnih.gov While the specific proteases responsible for this cleavage in wheat have not been definitively identified, vacuolar processing enzymes are known to be involved in the processing of similar precursor proteins in other plants. scienceopen.com Additionally, the correct formation of disulfide bonds within the mature thionin domain is critical for its three-dimensional structure and biological activity. rsc.org These disulfide bonds form as the protein folds within the oxidizing environment of the secretory pathway. rsc.org Corystein, a polypeptide also known as purothionin (B1495699), has been shown to catalyze the correct formation of disulfide bonds in proteins. takarabio.com This final maturation process ensures that the highly toxic this compound is only released in its active form at the appropriate time and place to defend the plant against invading pathogens.
Molecular Architecture and Advanced Structural Biology of Alpha Purothionin
Primary Sequence Analysis and Conserved Residues
Alpha-purothionin is a cationic peptide composed of 45 to 48 amino acids. mdpi.com The primary structures of alpha- and beta-purothionins are highly homologous, with only a few amino acid substitutions between them. bac-lac.gc.ca A notable feature is the high degree of conservation of certain residues, particularly cysteine, which plays a crucial role in the protein's stability and three-dimensional structure. mdpi.comnih.gov The sequence of the first four residues, H₂N-Lys-Ser-Cys-Cys-, is identical to that of viscotoxins, another group of related plant toxins. bac-lac.gc.ca
| Property | Description |
| Size | 45-48 amino acids |
| Charge | Cationic (basic) |
| Key Conserved Residues | Cysteine, Lysine, Tyrosine |
| N-terminal Sequence | H₂N-Lys-Ser-Cys-Cys- |
Secondary and Tertiary Structural Elucidation
The three-dimensional structure of this compound has been determined through various biophysical techniques, revealing a well-defined and stable conformation. nih.govnih.gov It possesses a secondary and tertiary structure similar to that of crambin, another plant protein. nih.gov
This compound's structure is characterized by the presence of both alpha-helical and beta-sheet elements. nih.govresearchgate.net The secondary structure consists of two alpha-helices and a short antiparallel beta-sheet. nih.govcore.ac.uk Specifically, NMR studies have identified two helices spanning residues 10-19 and 23-28, and two short beta-strands from residues 3-5 and 31-34 that form a mini anti-parallel beta-sheet. nih.gov This combination of helical and sheet structures is a hallmark of the thionin family. mdpi.com
| Secondary Structure Element | Residue Positions |
| Alpha-Helix 1 | 10-19 |
| Alpha-Helix 2 | 23-28 |
| Beta-Strand 1 | 3-5 |
| Beta-Strand 2 | 31-34 |
Alpha-Helical and Beta-Sheet Conformations
Biophysical Techniques for Structural Characterization
A variety of biophysical techniques have been employed to elucidate the detailed structure of this compound. These methods have provided a comprehensive understanding of its molecular architecture in both crystalline and solution states. researchgate.netplos.orgresearchgate.net
X-ray crystallography has been a pivotal technique in determining the high-resolution three-dimensional structure of this compound. nih.govresearchgate.net The protein crystallizes in the tetragonal space group I422. nih.gov The crystal structure of alpha-1-purothionin was determined at a resolution of 2.5 Å. nih.gov These crystallographic studies have not only revealed the precise arrangement of atoms in the protein but have also provided insights into its interactions with other molecules. core.ac.ukresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structure of this compound in solution. researchgate.netnih.gov Through the application of two-dimensional (2D) and three-dimensional (3D) NMR experiments, researchers have been able to assign the ¹H NMR spectrum of this 45-residue plant protein in a sequential manner. researchgate.netnih.gov These techniques demonstrate through-bond (scalar) and through-space (nuclear Overhauser effect, NOE) connectivities, providing crucial distance restraints (typically <5 Å) between protons that are essential for structure calculation. researchgate.net
The use of 3D NMR was particularly important in overcoming the spectral overlap often encountered in 2D NMR spectra of macromolecules, thereby improving resolution and allowing for unambiguous identification of cross-peaks. researchgate.net The combination of NMR data with computational methods like distance geometry and restrained molecular dynamics has yielded detailed solution structures, with an average atomic root-mean-square difference (RMSD) between converged structures and the mean structure reported to be approximately 1.5 Å for the backbone atoms. embopress.org
| NMR-Derived Structural Features of this compound | Residue Locations | Reference |
| α-Helix 1 | 10-19 | nih.gov |
| α-Helix 2 | 23-28 | nih.gov |
| β-Strand 1 | 3-5 | nih.gov |
| β-Strand 2 | 31-34 | nih.gov |
| Mini Anti-parallel β-sheet | Formed by strands 1 & 2 | nih.gov |
| Overall Shape | Capital Letter 'L' | embopress.org |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy has served as a complementary and powerful tool for investigating the secondary structure of this compound. nih.gov CD studies have confirmed that the secondary and tertiary structure of this compound is similar to that of crambin. nih.govresearchgate.net The technique is instrumental in assessing the folding state of the protein. For instance, studies comparing recombinant this compound expressed in prokaryotic (E. coli) and eukaryotic (baculovirus-infected insect cells) systems showed that while the eukaryotic-expressed protein was correctly folded, the prokaryotic version was largely unfolded. genscript.comresearchgate.net
Far-UV CD spectra are particularly useful for analyzing the protein's secondary structural content. rsc.org Spectroscopic analyses have shown that the secondary structure is predominantly ordered. rsc.org The ratio of molar ellipticity at 222 nm (Θ₂₂₂) to that at 208 nm (Θ₂₀₈) is often used to assess the helical content; a ratio less than 1 is indicative of a predominantly α-helical structure. rsc.org
| CD Spectroscopy Findings for this compound | Observation | Reference |
| Structural Homology | Secondary and tertiary structure similar to crambin. | nih.govresearchgate.net |
| Folding Assessment | Differentiates between folded (eukaryotic expression) and unfolded (prokaryotic expression) recombinant protein. | genscript.comresearchgate.net |
| Effect of Cations (Ca²⁺, Mg²⁺) | Increase in helical content and compactness. | rsc.org |
| Structural Character | The secondary structure is mostly ordered. | rsc.org |
Computational Structural Modeling and Simulation Studies
Homology Modeling and Prediction (e.g., from Crambin)
Given the significant sequence and structural homology between this compound and crambin, the high-resolution crystal structure of crambin has been extensively used as a template for homology modeling. researchgate.netnih.gov Researchers have combined primary sequence homology with computational methods to predict the three-dimensional structure of this compound. nih.gov The crystal structure of crambin, known to a very high resolution (0.945 Å), provides a robust framework for building a reliable initial model of this compound. nih.govnih.gov
These predicted models have been crucial for crystallographic studies of this compound itself. An energy-minimized model of this compound derived from crambin was successfully used in molecular replacement methods to solve its crystal structure at 2.5 Å resolution. nih.govresearchgate.net This model provided a better solution and refinement against the X-ray diffraction data compared to using the crambin structure directly or an unminimized this compound model. nih.govresearchgate.net The final refined crystal structure of this compound showed a backbone root-mean-square deviation (RMSD) of only 0.55 Å from the energy-minimized predicted model, validating the homology modeling approach. nih.govresearchgate.net
Energy Minimization and Molecular Dynamics Simulations
Energy minimization and molecular dynamics (MD) simulations are critical computational techniques used to refine and analyze the structure of this compound. rsc.orgnih.gov Potential energy minimizations have been performed on homology-built models to explore the conformational space and identify local energy minima. nih.govtandfonline.com These minimizations were conducted both with and without harmonic constraints on the initial backbone to assess conformational flexibility. nih.gov For this compound, which has a one-residue deletion in a turn region compared to crambin, these different minimization paths revealed significant differences, highlighting the importance of this structural variation. researchgate.netnih.gov
MD simulations have been employed to further improve predicted models. Limited molecular dynamics simulations using force fields like AMBER and XPLOR were shown to correct the conformation of loop regions in the initial model, bringing them into better agreement with the refined X-ray structure. nih.gov This improved model refined more efficiently against the X-ray data and served as a better starting point for molecular replacement. nih.gov
MD simulations have also been used to study the structural stability and dynamics of this compound in different environments. rsc.org Unrestrained MD simulations in aqueous medium and in the presence of Ca²⁺ and Mg²⁺ ions indicated that the protein tetramer attains a more stable and compact conformation with the ions present. rsc.org These simulations, corroborated by spectroscopic data, suggested an increase in the helical content and compactness, which may be linked to its biological function. rsc.org
In Silico Prediction of Active Sites and Interaction Domains
Computational tools have been utilized to predict the location of active sites and interaction domains on the surface of this compound. One such study employed the CASTp 3.0 online tool, which identifies pockets and cavities on a protein's surface based on its 3D structure (PDB ID: 2PLH). researchgate.netresearchgate.net This analysis predicted three distinct active site pockets on the this compound molecule. researchgate.net The prediction of such sites is a crucial step in understanding how the protein interacts with its targets, such as cell membranes or other proteins. researchgate.netmdpi.com The identification of these potential binding sites provides a basis for further experimental investigation into the specific residues involved in ligand binding and biological activity. horizonepublishing.com
| Predicted Active Site Pockets in this compound (PDB: 2PLH) | Number of Residues | Reference |
| Pocket 1 (Largest) | 3 | researchgate.net |
| Pocket 2 | 5 | researchgate.net |
| Pocket 3 | 5 | researchgate.net |
Structural Determinants of Biological Activity and Structure-Function Relationships
The biological activity of this compound is intrinsically linked to its unique three-dimensional structure. researchgate.netnih.gov A key feature is its amphipathic nature, which is well-suited for interaction with lipid bilayers and is considered central to its membrane-active and lytic mechanism. researchgate.netnih.gov The molecule's Г-shaped fold, with two antiparallel α-helices forming a long arm and a short arm composed of two parallel β-strands, creates a large groove. nih.govmdpi.com This groove is proposed to be important for the interaction between the thionin and membrane lipids. mdpi.com
Role of Amphipathic Character in Membrane Interaction
The amphipathic nature of this compound means that it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions on its surface. This duality is a common characteristic among many antimicrobial peptides and is fundamental to their mechanism of action. mdpi.comresearchgate.net The protein's surface displays hydrophobic patches surrounded by hydrophilic residues, enabling it to interact with the dissimilar environments of the aqueous extracellular space and the lipid-rich interior of cell membranes. mdpi.com
The interaction with membranes is further driven by the protein's cationic nature, meaning it carries a net positive charge. researchgate.net This positive charge facilitates an initial electrostatic attraction to the negatively charged components typically found on the surface of microbial cell membranes, such as anionic phospholipids (B1166683). researchgate.net Following this initial binding, the hydrophobic regions of this compound can penetrate the nonpolar, acyl-chain core of the lipid bilayer. nih.govresearchgate.net This insertion process is believed to be a key step in its toxic activity, leading to membrane disruption, removal of lipid molecules, and eventual cell lysis. mdpi.comresearchgate.net Studies comparing alpha-1 and alpha-2 purothionin (B1495699) have highlighted that hydrophobicity, in particular, is a crucial determinant in the extent of membrane lipid removal. researchgate.net
Table 1: Physicochemical Properties of this compound and Membrane Interaction
| Property | Description | Role in Membrane Interaction |
| Amphipathicity | The molecule possesses distinct hydrophilic and hydrophobic regions. nih.gov | Allows the protein to interact with both the aqueous environment and the lipid core of the membrane. nih.gov |
| Cationic Charge | The protein carries a net positive charge at physiological pH. researchgate.net | Promotes initial electrostatic attraction to negatively charged microbial membrane surfaces. researchgate.net |
| Hydrophobicity | Presence of nonpolar amino acid residues forming hydrophobic patches. researchgate.net | Drives the insertion of the protein into the nonpolar interior of the lipid bilayer, leading to disruption. researchgate.net |
| Secondary Structure | Comprises two α-helices and a β-sheet, forming an 'L' shape. nih.govembopress.org | Provides a stable structural scaffold that correctly presents the amphipathic surfaces for membrane binding and penetration. mdpi.com |
Impact of Metal Ions on Structural Stability and Function
The structural integrity and, consequently, the biological activity of purothionins can be significantly influenced by the presence of metal ions. Research, particularly on the tetrameric assembly of purothionin, has revealed that divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) are crucial for maintaining structural stability. rsc.orgresearchgate.net Molecular dynamics simulations and spectroscopic analyses have shown that in the absence of these ions, the tetrameric structure of purothionin is unstable in aqueous solutions. rsc.orgresearchgate.net
The binding of Ca²⁺ and Mg²⁺ induces a more compact and stable conformation of the protein assembly. rsc.orgresearchgate.net This structural stabilization is accompanied by an observable increase in the alpha-helical content of the protein. rsc.orgresearchgate.net The enhanced compactness and folding conferred by these divalent metal ions are thought to be directly linked to an increase in the protein's antifungal activity against certain pathogens. rsc.orgresearchgate.net
However, the interaction with metal ions is complex and can also lead to inhibitory effects. Molecular dynamics studies on beta-purothionin (B1578013) have demonstrated that metal ions can also induce inactivation. nih.gov This inhibition is attributed to the unfolding of the protein's second alpha-helix (α2-helix), a conformational change triggered by the presence of metal ions that disrupts the protein's functional structure. researchgate.netnih.gov The network of conserved residues within the protein is sensitive to these environmental changes, suggesting a finely tuned mechanism of action that can be modulated or even inhibited by metal ions. researchgate.netnih.gov
Table 2: Effects of Metal Ions on Purothionin Structure and Function
| Metal Ion | Effect on Structure | Consequence for Function | Source |
| Calcium (Ca²⁺) | Stabilizes tetrameric structure; increases compactness and α-helical content. | May enhance antifungal activity. | rsc.orgresearchgate.net |
| Magnesium (Mg²⁺) | Stabilizes tetrameric structure; increases compactness and α-helical content. | May enhance antifungal activity. | rsc.orgresearchgate.net |
| General Metal Ions | Can induce unfolding of the α2-helix in β-purothionin. | Can lead to inactivation of the peptide. | researchgate.netnih.gov |
Molecular Mechanisms of Action and Cellular Target Interactions
Membrane-Targeting Mechanisms
The primary mode of action for alpha-purothionin involves targeting and permeabilizing the cell membranes of pathogenic organisms. researchgate.netresearchgate.net This interaction is driven by the peptide's amphipathic nature, which allows it to associate with the lipid bilayer. rsc.orgnih.gov The process begins with the binding of the positively charged thionin to negatively charged components of the microbial membrane, initiating a cascade of events that leads to membrane disruption and cell death. researchgate.netnih.govmdpi.com
This compound's toxicity is rooted in its direct interaction with membrane lipids, particularly negatively charged phospholipids (B1166683) like phosphatidic acid and phosphatidylserine. nih.govmdpi.comnih.gov The initial contact is largely electrostatic, where the cationic protein is attracted to the anionic surface of the target membrane. nih.govresearchgate.net Following this initial binding, the protein is thought to withdraw phospholipids from the membrane, disturbing its fluidity and integrity. nih.govnih.gov This disruption is not just a surface-level event; studies using neutron reflectometry have shown that thionins can penetrate the lipid acyl chain region of monolayers and remove lipids from the interface. rsc.org X-ray crystallography and NMR studies have provided evidence for a specific phospholipid-binding site on the protein, confirming that the interaction is not merely a non-specific electrostatic attraction but involves a defined binding pocket. researchgate.netnih.govnih.gov
The interaction between this compound and phospholipids is mediated by specific amino acid residues. A phospholipid-binding site, which includes a groove between the protein's α-helices and β-sheets, is crucial for its activity. nih.govnih.gov
Key residues identified in this interaction include:
Tyrosine at Position 13 (Tyr13): This residue is considered indispensable for the toxic activity of thionins. nih.govresearchgate.netnih.gov Its modification through nitration or iodination results in a loss of toxicity. nih.gov The importance of Tyr13 is further highlighted by its substitution with Phenylalanine in the non-toxic homologous protein, crambin. nih.govresearchgate.net The Tyr13 residue is part of a proposed glycerol-binding site within the larger phospholipid-binding domain. researchgate.net
Lysine at Position 1 (Lys1): This positively charged residue contributes to the initial electrostatic interaction with the negatively charged membrane surface and is crucial for the structural integrity of the thionin molecule. researchgate.netnih.gov Like Tyr13, it is conserved in toxic thionins but replaced by Threonine in non-toxic crambin. mdpi.comnih.gov
Arginine at Position 10 (Arg10): This residue is vital for the structural stability of thionins, forming hydrogen bonds that maintain the protein's fold. mdpi.commdpi.com
Arginine at Position 30 (Arg30): This residue is also assumed to be responsible for charge-based membrane interaction. rsc.org
| Residue | Position | Function | Supporting Evidence |
|---|---|---|---|
| Tyrosine | 13 | Indispensable for toxicity; part of the phospholipid-binding site. nih.govresearchgate.net | Modification leads to loss of activity; substituted in non-toxic homologues. nih.govresearchgate.net |
| Lysine | 1 | Contributes to phosphate (B84403) binding and electrostatic interaction with the membrane. researchgate.netnih.gov | Conserved in toxic thionins; modification affects toxicity. mdpi.comnih.gov |
| Arginine | 10 | Essential for structural stability through hydrogen bonding. mdpi.commdpi.com | Maintains the protein's tertiary structure necessary for function. mdpi.com |
Following the initial binding, this compound is believed to form pores or channels in the target membrane, leading to its permeabilization. rsc.org Several models have been proposed to describe this process for antimicrobial peptides in general, and evidence suggests that thionins may employ these mechanisms. mdpi.comfrontiersin.org
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups. nih.govresearchgate.net This creates a continuous channel through the membrane. plos.org This model is supported for several antimicrobial peptides and is considered a likely mechanism for thionins. nih.govmdpi.com
Barrel-Stave Model: This model proposes that peptides oligomerize and insert into the membrane, forming a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the aqueous pore. nih.govmdpi.com For this to occur, the peptide must be long enough to span the membrane, which is a challenge for a small protein like this compound acting as a monomer. rsc.orgmdpi.com Therefore, it is hypothesized that it must form higher-order structures, such as a tetramer, to create a pore via this mechanism. rsc.org
Carpet Model: This mechanism involves the accumulation of peptides on the membrane surface, covering it like a carpet. frontiersin.orgplos.org Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing the formation of micelles and leading to membrane disintegration without forming discrete, stable pores. nih.govfrontiersin.orgplos.org
While the precise model for this compound is still under investigation, its ability to remove phospholipids and form ion channels suggests a complex mechanism that may incorporate features of multiple models. rsc.orgresearchgate.net
The direct consequence of this compound's interaction with the cell membrane is a significant increase in its permeability. rsc.orgnih.gov This membrane leakiness is a hallmark of thionin activity. researchgate.netnih.gov Studies have shown that treatment with this compound leads to a drastic decrease in the intracellular content of ions like Rb+ and the leakage of the cellular nucleotide pool. nih.gov This loss of ionic homeostasis and essential small molecules disrupts cellular processes. nih.gov Ultimately, the sustained damage to the membrane structure and the uncontrolled passage of ions and water lead to swelling, the formation of membrane blebs, and complete cell lysis. researchgate.netnih.govnih.gov
Models of Pore Formation (e.g., Toroidal Pore, Barrel-Stave, Carpet Models)
Formation of Ion Channels
Electrophysiological studies have provided direct evidence that this compound forms ion channels in both artificial lipid bilayers and biological membranes. rsc.orgresearchgate.netnih.govnih.gov This channel formation is considered a key component of its cytotoxic action. researchgate.netnih.gov The channels formed are not uniform; experiments have detected channels with different conductance levels, suggesting variability in their structure or assembly. researchgate.netnih.gov The ability to form these channels explains the observed depolarization of muscle membranes and the swelling of neuroblastoma cells upon exposure to the toxin. researchgate.netnih.gov While some research suggests thionin monomers are too small to form a transmembrane channel, the prevailing evidence points to the formation of oligomeric complexes that assemble into functional ion channels. rsc.orgresearchgate.net
Interference with Ion Uptake (e.g., Rb+ uptake)
A key aspect of this compound's mechanism of action is its ability to interfere with ion transport across cellular membranes. Research has demonstrated that purothionin (B1495699) can block the uptake of rubidium ions (Rb+), a potassium analog, in cultured myoblasts. nih.gov This inhibition of ion uptake is an immediate effect following the addition of purothionin, suggesting a direct interaction with the cell membrane that alters its permeability. nih.gov The basic residues within the purothionin structure are thought to be crucial for this activity. nih.gov The disruption of ion gradients across the cell membrane is a significant factor in the cytotoxic effects of thionins. researchgate.net
Interference with Cellular Differentiation Processes (e.g., Myogenic Differentiation in Non-Human Models)
Purothionin has been observed to interfere with cellular differentiation, notably in the context of myogenesis in non-human models. nih.gov In cultured chick embryonic muscle cells, purothionin blocks the fusion of myoblasts to form myotubes, a critical step in muscle development. nih.gov While cell proliferation and alignment are not hindered, the formation of mature muscle fibers is completely prevented at a concentration of 1.2 µM. nih.gov This blockade of myogenic differentiation is linked to the inhibition of muscle-specific protein synthesis. nih.gov It is proposed that purothionin exerts this regulatory effect by interfering with membrane permeability or intercellular recognition, both of which are essential for initiating muscle differentiation. nih.gov The basic residues of purothionin are also implicated in this inhibitory activity. nih.gov
Biological Functions and Roles in Plant Innate Immunity
Antimicrobial Properties against Phytopathogens
Alpha-purothionin exhibits broad-spectrum antimicrobial activity, demonstrating toxicity against various fungi, bacteria, and yeasts that are pathogenic to plants. mdpi.comnih.gov The mechanism of action is generally believed to involve the disruption of microbial cell membranes. mdpi.comnih.gov The positive charge of the thionin molecule facilitates binding to the negatively charged components of the pathogen's cell surface, leading to membrane permeabilization, lysis, and ultimately, cell death. nih.govresearchgate.net
This compound has demonstrated significant inhibitory effects against a range of phytopathogenic fungi. Its ability to compromise fungal cell integrity makes it a potent antifungal agent. Research has documented its efficacy against several economically important fungal species. For instance, peptides from the thionin family have shown the ability to inhibit the growth of Fusarium solani. mdpi.com Studies have also reported the antifungal activity of thionins and related plant defensins against various Aspergillus species, including Aspergillus flavus. nih.govnih.gov The growth of various Candida species, such as Candida albicans, Candida krusei, and Candida parapsilosis, is also inhibited by purothionin (B1495699), with its effectiveness potentially enhanced by the presence of certain metal ions that stabilize its structure. rsc.orgresearchgate.netfrontiersin.org Furthermore, defensins and other plant AMPs, including those related to purothionins, have been shown to inhibit the growth of the yeast Saccharomyces cerevisiae. nih.govfrontiersin.org
Table 1: Documented Antifungal Activity of this compound and Related Thionins
| Fungal Species | Type of Activity | Research Finding | Citations |
|---|---|---|---|
| Fusarium solani | Antifungal | Thionin-family peptides inhibit growth. | mdpi.com |
| Saccharomyces cerevisiae | Antifungal | Inhibited by plant defensins like PvD1. | nih.govhorizonepublishing.com |
| Aspergillus flavus | Antifungal | Growth inhibited by thionins; activity may be enhanced by other proteins. | nih.govapsnet.orgresearchgate.net |
| Candida spp. | Antifungal | Activity demonstrated against C. albicans, C. krusei, and C. parapsilosis. | rsc.orgresearchgate.netfrontiersin.orgmdpi.com |
The bactericidal properties of this compound are well-documented against both Gram-negative and Gram-positive bacteria. mdpi.com It was one of the first plant antimicrobial peptides discovered and was shown to be effective against several bacterial phytopathogens. mdpi.comfrontiersin.org Research has confirmed its activity against Pseudomonas solanacearum and Xanthomonas campestris. mdpi.comnih.gov Studies have also shown that this compound and other thionins can inhibit the growth of human-associated bacteria like Escherichia coli and Staphylococcus aureus, highlighting their broad-spectrum nature. mdpi.comnih.govfrontiersin.orgiastate.edu The efficacy can vary between alpha- and beta-purothionin (B1578013) forms, suggesting that specific amino acid sequences influence the specificity of action against different bacterial species. nih.gov
Table 2: Documented Antibacterial Activity of this compound
| Bacterial Species | Type of Activity | Research Finding | Citations |
|---|---|---|---|
| Pseudomonas solanacearum | Antibacterial | One of the first bacteria shown to be inhibited by purothionin. | researchgate.netmdpi.comfrontiersin.orgfrontiersin.orgnih.gov |
| Xanthomonas campestris | Antibacterial | Growth is effectively inhibited by purothionin. | mdpi.comnih.gov |
| Escherichia coli | Antibacterial | Demonstrates susceptibility to thionins. | horizonepublishing.comnih.goviastate.edu |
| Staphylococcus aureus | Antibacterial | Growth is inhibited by thionins and related plant defensins. | nih.govfrontiersin.orgiastate.edu |
In addition to its specific antifungal properties, this compound is broadly toxic to various yeasts. nih.govresearchgate.net This activity is a critical aspect of its role in plant defense. The mechanism of toxicity is linked to its ability to interact with and disrupt cell membranes. nih.gov Research has shown that chemical modifications that alter the positive charge of the purothionin molecule can lead to a loss of toxicity against yeast cells, underscoring the importance of electrostatic interactions for its anti-yeast function. nih.gov Plant defensins, which are structurally related to gamma-purothionins, have also been shown to inhibit the growth of yeast species. mdpi.com
Antibacterial Activity (e.g., against Pseudomonas solanacearum, Xanthomonas campestris, Escherichia coli, Staphylococcus aureus)
Contribution to Plant Defense Responses
Beyond its direct antimicrobial action, this compound is an integral part of the plant's inducible defense system. Its synthesis and accumulation are regulated in response to external threats, and its presence is correlated with a broader activation of plant defense pathways.
The expression of thionins, including this compound, is not always constitutive but can be induced by various biotic and abiotic stresses. mdpi.com Microbial infection is a primary trigger for the upregulation of thionin genes. mdpi.com For example, the abundance of this compound has been observed to change in wheat grains following infection with pathogens like Blumeria graminis. researchgate.net Furthermore, plant wounding, a form of physical stress, can also induce the expression of thionin genes, often mediated by signaling hormones like methyl jasmonate. mdpi.com This inducibility allows the plant to mount a rapid and targeted defense response at the site of infection or injury.
This compound is classified as a pathogenesis-related (PR) protein, specifically PR-13. researchgate.net The expression of PR genes is a hallmark of systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immune response. scitechnol.com Studies have shown a positive correlation between the expression of thionin genes and the plant's resistance level to certain pathogens. nih.gov For instance, the overexpression of a wheat α-1-purothionin transgene in wheat plants enhanced their resistance to Fusarium head blight, demonstrating a direct link between the gene's expression and disease resistance. nih.gov This indicates that this compound does not act in isolation but is part of a coordinated defense network involving numerous defense-related genes.
Role in Biotic Stress Response
This compound is a key component of the plant's innate immune system, playing a significant role in defending against a variety of pathogens. spbu.ruspbu.ru As an antimicrobial peptide (AMP), it exhibits toxic effects against a broad spectrum of organisms, including bacteria and fungi. mdpi.comnih.gov This protective function is crucial for the survival of the plant, particularly in the seeds and seedlings, where these peptides are abundant and help to ward off phytopathogenic microorganisms. meduniwien.ac.atnih.gov
Proteomic studies in bread wheat have identified alpha-1 and alpha-2 purothionin as proteins that are responsive to biotic stress. academicjournals.orgresearchgate.net The expression of thionin genes, such as Thi2.1 in Arabidopsis, which encodes a related cysteine-rich antimicrobial peptide, is upregulated in response to fungal pathogens like Fusarium oxysporum. preprints.org This induction of thionin production highlights their active role in the plant's defense strategy.
The mechanism of action of thionins in biotic stress response involves direct interaction with the invading pathogens. preprints.org They are known to bind to the cell membranes of these organisms, leading to increased permeability and ultimately, cell death. meduniwien.ac.atnih.gov This disruption of the pathogen's cellular integrity is a primary defense mechanism attributed to this compound and its homologues.
Interactions with Plant Hormonal Pathways (e.g., Methyl Jasmonate)
The regulation of this compound and other thionins is intricately linked with plant hormonal signaling pathways, particularly the jasmonic acid (JA) pathway. Jasmonates, including methyl jasmonate (MeJA), are key signaling molecules that mediate plant defense responses to biotic and abiotic stresses. semanticscholar.orgresearchgate.net
The expression of certain defensins, a class of proteins to which γ-purothionins are now classified, can be induced by methyl jasmonate. wikiwand.com For example, the defensin (B1577277) PDF1.2 in Arabidopsis thaliana is induced by both methyl jasmonate and ethylene, another important plant defense hormone. wikiwand.com This indicates that the production of these defensive peptides is, at least in part, controlled by the JA signaling cascade.
When a plant perceives a threat, such as a pathogen attack, the synthesis of jasmonic acid increases. mdpi.com This leads to the activation of transcription factors that, in turn, switch on the expression of defense-related genes, including those encoding for antimicrobial peptides like thionins. semanticscholar.orgmdpi.com Thionin-related defense pathways are regulated by phytohormones such as jasmonic acid, salicylic (B10762653) acid, and ethylene. preprints.org This hormonal regulation allows the plant to mount a coordinated and effective defense response against invading organisms.
Effects on Non-Host Eukaryotic Cells (Excluding Human Clinical Data)
This compound and related thionins exhibit cytotoxic effects not only on microbial pathogens but also on a range of non-host eukaryotic cells. researchgate.net This toxicity is a key aspect of their biological activity and has been studied in various cell culture systems.
Studies in Cultured Mammalian Cells (e.g., Mouse Fibroblasts, Hamster BHK-21, Human HeLa, Monkey CV1 cells, Murine Cells)
Research has shown that thionins can prevent growth and inhibit the synthesis of macromolecules in cultured mammalian cells. nih.gov Cell lines such as mouse fibroblasts (L929), hamster kidney cells (BHK-21), human HeLa cells, and monkey CV1 cells have been used to study these effects. nih.govrsc.org
BHK-21 cells have been found to be particularly sensitive to thionins. nih.gov In these cells, thionins can completely block translation, the process of protein synthesis. nih.gov Furthermore, alpha1-purothionin has been observed to cause swelling, membrane bleb formation, and disorganization of the actin cytoskeleton in differentiated neuroblastoma NG108-15 cells. researchgate.net It also induced depolarization of the muscle membrane in isolated mouse neuromuscular preparations. researchgate.net The toxicity of purothionins to cultured cells is dependent on their structural integrity, as chemically modified versions lose their cytotoxic capabilities. cerealsgrains.org
| Cell Line | Observed Effects of this compound and Related Thionins | Reference |
|---|---|---|
| Mouse Fibroblasts (L929) | Modification of membrane permeability and inhibition of macromolecular synthesis. | rsc.org |
| Hamster BHK-21 | Markedly sensitive; complete blockage of translation; decreased nucleotide pool and 86Rb+ content. | nih.gov |
| Human HeLa | Modification of membrane permeability and inhibition of macromolecular synthesis. | nih.govrsc.org |
| Monkey CV1 | Modification of membrane permeability and inhibition of macromolecular synthesis. | nih.govrsc.org |
| Murine Cells (Neuroblastoma NG108-15) | Cell swelling, membrane bleb formation, and disorganization of F-actin. | researchgate.net |
| Mouse Neuromuscular Preparations | Induced muscle membrane depolarization, leading to a blockade of synaptic transmission. | researchgate.net |
Studies in Non-Mammalian Eukaryotic Cells (e.g., Chick Embryonic Muscle Cells, Tobacco Protoplasts, Barley Protoplasts)
The cytotoxic effects of purothionins extend to non-mammalian eukaryotic cells as well. In cultured chick embryonic muscle cells, purothionin was found to block myotube formation, a key step in muscle differentiation. nih.gov While cell proliferation and alignment were unaffected, the synthesis of muscle-specific proteins was strongly inhibited. nih.gov This suggests an interference with the developmental processes of these cells.
Additionally, purothionin has been shown to be toxic to plant cells, specifically tobacco and barley protoplasts. mdpi.com This broad range of toxicity highlights the potent nature of these peptides.
| Cell Type | Observed Effects of this compound | Reference |
|---|---|---|
| Chick Embryonic Muscle Cells | Blocked fusion and myotube formation; inhibited synthesis of muscle-specific proteins. | nih.gov |
| Tobacco Protoplasts | Toxicity observed. | mdpi.com |
| Barley Protoplasts | Toxicity observed. | mdpi.com |
Mechanisms of Non-Host Cellular Toxicity
The primary mechanism underlying the toxicity of this compound to non-host eukaryotic cells is the disruption of the cell membrane. mdpi.comrsc.org It is widely believed that these peptides interact with the cell membrane, altering its permeability. cerealsgrains.org
Several lines of evidence support this membrane-disruption model. Thionins have been shown to form ion channels in artificial lipid bilayers and in the plasma membrane of rat hippocampal neurons. nih.gov Specifically, alpha1-purothionin can form cation-selective channels. researchgate.net This channel formation leads to a leakage of essential ions and small molecules from the cell, disrupting the ionic gradients necessary for cellular homeostasis and ultimately causing cell death. nih.govnih.gov
The process is thought to begin with the binding of the positively charged thionin molecules to negatively charged phospholipids (B1166683) in the cell membrane. nih.gov This interaction can lead to the formation of pores or a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing destabilization and lysis. preprints.orgnih.govplos.org The amphipathic nature of the peptide, having both hydrophobic and hydrophilic regions, is crucial for this membrane interaction. rsc.org The basic residues in purothionin are also critical for its inhibitory effects on cellular processes. nih.gov
Advanced Research Methodologies and Experimental Approaches for Alpha Purothionin Studies
Recombinant Protein Expression and Purification Strategies
The production of alpha-purothionin for research purposes relies on recombinant DNA technology, enabling the generation of sufficient quantities of the protein for biochemical and functional characterization. Synthetic genes coding for this compound have been successfully expressed in both prokaryotic and eukaryotic systems. idosi.orgmdpi.com The choice of expression system has been shown to be critical, significantly impacting the structural integrity of the resulting protein.
Prokaryotic Expression Systems (e.g., Escherichia coli)
Escherichia coli (E. coli) is a widely utilized prokaryotic host for recombinant protein production due to its rapid growth, high yield, and well-established genetic tools. researchgate.net Synthetic genes for this compound have been expressed in E. coli, yielding a recombinant protein designated EcTri a 37. idosi.orgmdpi.com This protein was produced as a soluble and monomeric entity. idosi.orgmdpi.com However, subsequent biophysical analysis using circular dichroism revealed that the E. coli-expressed this compound was unfolded. idosi.orgmdpi.com
Purification and characterization of the recombinant protein from E. coli typically involve standard biochemical techniques. These include Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) to verify molecular weight, mass spectrometry for precise mass determination, and size exclusion chromatography to confirm its monomeric state. idosi.orgmdpi.com
Eukaryotic Expression Systems (e.g., Baculovirus-Infected Sf9-Insect Cells)
To obtain a structurally native form of this compound, eukaryotic expression systems are employed. The baculovirus expression system using Spodoptera frugiperda (Sf9) insect cells is a powerful method for producing complex proteins, as it facilitates proper protein folding and post-translational modifications. nih.govscielo.org.mx
When this compound was expressed using this system (termed BvTri a 37), the resulting protein was, like the prokaryotic version, soluble and monomeric. idosi.orgmdpi.com Crucially, circular dichroism analysis demonstrated that the protein produced in Sf9 cells was correctly folded. idosi.orgmdpi.com The purification and characterization steps for the protein expressed in this system are similar to those used for the E. coli-derived protein, including SDS-PAGE, mass spectrometry, and size exclusion chromatography. idosi.orgmdpi.com
Table 1: Comparison of Recombinant this compound Expression Systems
| Feature | Prokaryotic System (E. coli) | Eukaryotic System (Baculovirus/Sf9) | Source(s) |
|---|---|---|---|
| Protein Designation | EcTri a 37 | BvTri a 37 | idosi.orgmdpi.com |
| Solubility | Soluble | Soluble | idosi.orgmdpi.com |
| Oligomeric State | Monomeric | Monomeric | idosi.orgmdpi.com |
| Protein Folding | Unfolded | Folded | idosi.orgmdpi.com |
| Post-Translational Modifications | Lacking | Present | nih.govscielo.org.mx |
In Vitro Antimicrobial Activity Assays
This compound is known to possess antimicrobial properties, and its efficacy is evaluated through various in vitro assays that measure its ability to inhibit the growth of pathogenic microorganisms. idosi.orgnih.gov These assays are fundamental to understanding its biological function as a plant defense peptide.
Spore Germination Inhibition Assays
A key mechanism of antifungal action for many peptides is the inhibition of spore germination, which is a critical step in the fungal life cycle and the initiation of infection. Assays to measure this activity involve exposing fungal spores to the test compound and quantifying the germination rate compared to an untreated control. Spores are typically plated on a suitable growth medium, and germination is assessed microscopically, with a spore considered germinated when the germ tube reaches a specific length relative to the spore's size. researchgate.net
Studies have demonstrated that this compound effectively inhibits the germination of fungal spores. mdpi.com In an in vitro screening against the leaf rust pathogen Puccinia triticina, a variant named Purothionin-α2 demonstrated significant inhibition of urediniospore germination. mdpi.com The inhibitory effect of selected purothionin (B1495699) peptides on rust urediniospores was noted at concentrations above 25 µg/ml. mdpi.com This fungistatic effect manifests as a delay in spore germination and subsequent hyphal growth. Similarly, a mixture of purothionins was found to significantly inhibit the spore germination of Colletotrichum falcatum, the pathogen responsible for sugarcane red rot. nih.gov
Table 2: Spore Germination Inhibition by this compound Variant (Purothionin-α2)
| Fungal Species | Assay Type | Parameter | Result | Source(s) |
|---|---|---|---|---|
| Puccinia triticina | Urediniospore Germination | Germination Rate | 8.35% ± 1.74 | mdpi.com |
| Puccinia triticina | Urediniospore Germination | IC₅₀ (50% Inhibitory Concentration) | 82.2 µg/ml | mdpi.com |
| Puccinia triticina | Urediniospore Germination | MIC (Minimal Inhibitory Concentration) | 197.7 µg/ml | mdpi.com |
Membrane-Based Functional Assays
The primary toxic mechanism of this compound is believed to be its interaction with and disruption of the cell membrane. To investigate this, researchers use model membrane systems to directly study the protein's effect on lipid bilayers.
Patch-Clamp Technique on Model Membranes (e.g., Giant Liposomes)
The patch-clamp technique is a powerful electrophysiological tool used to study ion channels in cell membranes or artificial lipid bilayers, such as those formed by giant liposomes. This method allows for the direct measurement of the flow of ions through single or multiple channels, providing detailed information about channel conductance and ion selectivity.
The ability of alpha1-purothionin (α1-PTH) to form pores has been investigated by incorporating the protein into giant liposomes and analyzing the resulting ion channel activity with the patch-clamp technique. mdpi.com These experiments revealed that α1-PTH forms distinct ion channels in the model membrane. mdpi.com At a holding potential of +100 mV, two types of channels were observed with conductances of approximately 46 pS and 125 pS. mdpi.com The study also determined the ion selectivity of these channels, showing a preference for certain cations and anions, which is believed to underpin its cytotoxic actions. mdpi.com
Table 3: Ion Channel Properties of Alpha1-Purothionin in Giant Liposomes
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Channel Conductance 1 | ~46 pS | +100 mV | mdpi.com |
| Channel Conductance 2 | ~125 pS | +100 mV | mdpi.com |
| Ion Selectivity (46 pS channel) | Ca²⁺ > Na⁺ ≈ K⁺ > Cl⁻ | Not specified | mdpi.com |
| Ion Selectivity (125 pS channel) | Cl⁻ > Na⁺ | Not specified | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound / α-Purothionin |
| Alpha1-purothionin / α1-PTH |
| Beta-purothionin (B1578013) |
| Purothionin-α2 |
| EcTri a 37 |
| BvTri a 37 |
| Calcium (Ca²⁺) |
| Sodium (Na⁺) |
| Potassium (K⁺) |
| Chloride (Cl⁻) |
Permeabilization Studies on Artificial and Natural Membranes
The biological activity of this compound is intrinsically linked to its ability to interact with and permeabilize cellular membranes. This property has been extensively investigated using both artificial model systems, such as liposomes, and natural biological membranes from various organisms. These studies aim to elucidate the precise mechanisms by which this compound disrupts membrane integrity, leading to cell death.
Patch-clamp electrophysiology is a primary technique used to study the formation of ion channels. cuny.edulibretexts.org This method allows for the direct measurement of ionic currents flowing through single channels embedded in a membrane, providing detailed information about their conductance, ion selectivity, and gating properties. cuny.edu When applied to artificial membranes like giant liposomes, this compound has been shown to form distinct ion channels. researchgate.net
In one key study, alpha-1-purothionin (α1-PTH) was incorporated into giant liposomes, and its pore-forming ability was assessed using the patch-clamp technique. researchgate.net The results demonstrated that α1-PTH forms channels with multiple conductance states. researchgate.net Specifically, two types of channels were observed at a holding potential of +100 mV: one with a conductance of approximately 46 pS and another, larger channel with a conductance of about 125 pS. researchgate.net These channels exhibited distinct ion selectivities. The 46 pS channel was found to be cation-selective with a preference for divalent cations over monovalent cations (Ca²+ > Na⁺ ≈ K⁺ > Cl⁻). researchgate.net In contrast, the 125 pS channel was anion-selective, favoring chloride ions (Cl⁻ > Na⁺). researchgate.net This ability to form channels with differing selectivities suggests a complex mechanism of membrane disruption that could be highly effective against a range of cell types.
The interaction of this compound is not limited to creating discrete, stable pores. Fluorescence spectroscopy studies on large unilamellar vesicles (LUVs) have shown that the peptide can cause general membrane destabilization. scispace.com The binding of this compound to these artificial vesicles, driven by electrostatic interactions, leads to the release of encapsulated contents, vesicle aggregation, and mixing of lipids between vesicles. scispace.com Interestingly, the release of large fluorescent dextrans was similar to that of smaller fluorescent molecules, suggesting the formation of transient pores or a general destabilization of the membrane rather than the formation of discrete, size-selective channels. scispace.com It was determined that a minimum of 700 peptide molecules per vesicle were needed to induce complete leakage. scispace.com
On natural membranes, such as those of fungi, this compound also demonstrates potent permeabilizing activity. Studies on the fungus Neurospora crassa have shown that this compound induces rapid membrane permeabilization, which is significantly correlated with its antifungal activity. nih.gov Using the fluorescent dye SYTOX Green, which only enters cells with compromised plasma membranes, researchers observed that permeabilization could be detected within 10 minutes of exposure to this compound. nih.gov This effect was dose-dependent and correlated with the inhibition of fungal growth. nih.gov Further investigations into the effects on ion fluxes in N. crassa revealed that thionins cause a rapid efflux of K⁺ ions and an influx of Ca²⁺ ions, further supporting the membrane-disrupting mechanism of action. nih.gov The presence of external cations, such as K⁺ and Mg²⁺, can modulate this activity, indicating that the initial electrostatic interaction between the cationic peptide and the negatively charged components of the fungal membrane is a critical step. nih.gov
| Technique | Membrane System | Key Findings | Reference |
|---|---|---|---|
| Patch-Clamp Electrophysiology | Giant Liposomes | Formation of two distinct ion channels with conductances of ~46 pS and ~125 pS at +100 mV. | researchgate.net |
| Ion Selectivity Analysis | Giant Liposomes | The 46 pS channel is cation-selective (Ca²+ > Na⁺ ≈ K⁺ > Cl⁻), while the 125 pS channel is anion-selective (Cl⁻ > Na⁺). | researchgate.net |
| Fluorescence Spectroscopy (Content Leakage) | Large Unilamellar Vesicles (LUVs) | Induces leakage of vesicle contents, vesicle aggregation, and lipid mixing. Suggests formation of transient pores or general membrane destabilization. | scispace.com |
| Technique | Organism/Membrane | Key Findings | Reference |
|---|---|---|---|
| SYTOX Green Uptake Assay | Neurospora crassa (fungal hyphae) | Rapid, dose-dependent membrane permeabilization detected within 10 minutes, correlating with antifungal activity. | nih.gov |
| Ion Flux Measurement | Neurospora crassa (fungal hyphae) | Causes rapid K⁺ efflux and Ca²⁺ influx, indicating disruption of membrane ion gradients. | nih.gov |
| Scanning Electron Microscopy | Saccharomyces cerevisiae (yeast) | Visualization of pits or pores on the cell surface, leading to the release of cellular contents. | researchgate.net |
Molecular Biology Techniques
Molecular biology techniques have been instrumental in understanding the genetic basis, expression, and functional properties of this compound. These approaches allow for the isolation and characterization of the genes encoding this protein, as well as its production in heterologous systems for detailed study.
Gene Cloning and Expression Analysis
The genes encoding this compound have been identified and characterized through gene cloning and sequencing efforts. In hexaploid wheat (Triticum aestivum), there are two main variants of this compound, designated α1- and α2-purothionin. scispace.com Genetic analysis using compensated nulli-tetrasomic lines of the wheat cultivar 'Chinese Spring' has precisely located the structural genes for these proteins. The gene for α1-purothionin (Pur-B1) is located on the long arm of chromosome 1B, while the gene for α2-purothionin (Pur-D1) is found on the long arm of chromosome 1D. scispace.comnih.gov A third related gene, for β-purothionin, is located on chromosome 1A. nih.gov
The cloning of cDNAs corresponding to α1- and α2-thionins has revealed that they are synthesized as larger precursor proteins. scispace.comnih.gov These precursors have a typical three-domain structure: an N-terminal signal peptide that directs the protein into the secretory pathway, the central mature thionin domain, and a C-terminal acidic peptide domain that is cleaved off during post-translational processing. scispace.comnih.gov The amino acid sequences of α1- and α2-purothionin are highly similar, differing at only six positions. scispace.com
For functional and structural studies, synthetic genes for this compound have been designed and expressed in various heterologous systems. A common approach involves expressing a synthetic gene, with codons optimized for the expression host, in Escherichia coli. plos.orggenscript.com This allows for the production of large quantities of the protein for biochemical and biophysical characterization. plos.org Additionally, eukaryotic expression systems, such as baculovirus-infected insect cells (e.g., Sf9 cells), have been used to produce recombinant this compound. plos.orggenscript.com A comparative study showed that while both systems produced soluble, monomeric protein, the protein expressed in insect cells (BvTri a 37) was properly folded, whereas the E. coli-expressed version (EcTri a 37) was largely unfolded, as determined by circular dichroism analysis. plos.org
Expression analysis has shown that this compound genes are primarily expressed in the endosperm of the developing wheat grain. nih.govcore.ac.uk Studies using immunogold labeling with antibodies specific to type I thionins (which include this compound) have localized the protein to the periphery of protein bodies within the starchy endosperm cells. core.ac.uk The expression is also developmentally regulated, with mRNA levels varying during grain maturation. nih.gov
| Methodology | Focus | Key Findings | Reference |
|---|---|---|---|
| Genetic Analysis (Nulli-tetrasomic lines) | Gene Localization | α1-purothionin gene (Pur-B1) is on chromosome 1B; α2-purothionin gene (Pur-D1) is on chromosome 1D. | scispace.comnih.gov |
| cDNA Cloning and Sequencing | Precursor Structure | This compound is synthesized as a precursor with a signal peptide, mature thionin domain, and a C-terminal acidic domain. | scispace.comnih.gov |
| Heterologous Expression in E. coli | Recombinant Protein Production | Allows for high-yield production of this compound for functional studies, though folding may be incomplete. | plos.org |
| Heterologous Expression in Insect Cells (Sf9) | Recombinant Protein Production | Produces folded, soluble, and monomeric this compound. | plos.orggenscript.com |
| Immunogold Labeling Electron Microscopy | Subcellular Localization | This compound is located at the periphery of protein bodies in the starchy endosperm. | core.ac.uk |
Proteomics and Peptidomics Approaches
Proteomics and peptidomics are powerful, large-scale approaches used to study the entire complement of proteins (proteome) or peptides (peptidome) in a biological sample. These methodologies have been applied to wheat grain to identify and quantify proteins, including this compound, and to understand their roles in various biological processes, including defense and allergenicity. researchgate.net
Proteomic analyses of wheat grain typically involve several key steps: protein extraction, separation, and identification by mass spectrometry. nih.govnih.gov Proteins are often first separated by techniques like two-dimensional differential gel electrophoresis (2D-DIGE), which separates proteins based on their isoelectric point and molecular weight. frontiersin.org This allows for the visualization and quantification of changes in protein abundance between different samples. frontiersin.org Following separation, protein spots of interest are excised, digested into smaller peptides using a protease (commonly trypsin), and then analyzed by mass spectrometry (MS). nih.govnih.gov Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are used to sequence the peptides, which are then matched to protein databases for identification. mdpi.commdpi.com These approaches have been used to create comprehensive protein maps of wheat grain and to study how the proteome changes during development or in response to environmental stress. nih.govmdpi.com
Peptidomics focuses specifically on the analysis of smaller peptides. This is particularly relevant for this compound, as it is a small protein and can be studied alongside other peptides. A significant application of peptidomics in this context is the characterization of peptides generated during digestion. dntb.gov.uaresearchgate.net For instance, in-vitro simulated gastrointestinal digestion experiments are performed on wheat proteins, and the resulting peptide mixture is analyzed by LC-MS/MS. mdpi.com This approach is crucial for identifying stable peptide fragments that may be responsible for immunological reactions, such as those seen in wheat allergy, where this compound (also known as Tri a 37) is a known allergen. plos.orgresearchgate.net One study used this method to identify specific IgE-binding epitopes within the this compound sequence, revealing that sequential (linear) epitopes are present in both the N-terminal thionin domain and the C-terminal acidic domain. plos.org This indicates that the unfolded protein can trigger an allergic response. plos.org
Advanced proteomic strategies may employ multiple proteases (e.g., trypsin, chymotrypsin, Glu-C) to increase the coverage of the proteome, as different enzymes cleave proteins at different amino acid residues, generating a more diverse set of peptides for analysis. nih.gov This multi-enzyme approach has been shown to significantly increase the number of identified proteins in wheat grain extracts. nih.gov
| Approach | Methodology | Application to this compound Studies | Reference |
|---|---|---|---|
| Proteomics | 2D-DIGE followed by LC-MS/MS | Identification and quantification of this compound within the total protein profile of wheat endosperm. | frontiersin.org |
| Shotgun Proteomics | LC-MS/MS analysis of total protein digests | Comprehensive identification of wheat grain proteins, including various thionin isoforms. | nih.govnih.gov |
| Peptidomics | LC-MS/MS analysis of in-vitro digested proteins | Identification of stable peptide fragments of this compound that act as allergenic epitopes. | plos.orgmdpi.com |
| Multi-Enzyme Digestion Strategy | Use of Trypsin, Chymotrypsin, Glu-C | Increases sequence coverage for more confident identification and characterization of this compound. | nih.gov |
Potential Applications and Biotechnological Implications in Non Human Systems
Enhancing Crop Resistance to Pathogens
The primary biotechnological application of alpha-purothionin lies in its potential to bolster the defenses of agriculturally important crops against pathogenic threats. Its broad-spectrum antimicrobial activity is being explored through various methods, from genetic engineering to direct application.
A significant strategy for leveraging this compound's defensive properties is the development of transgenic plants that overexpress thionin genes. By integrating the gene for α-1-purothionin into a plant's genome, it is possible to enhance its innate resistance to fungal and bacterial pathogens.
Research has demonstrated the viability of this approach in various crops. For instance, transgenic wheat plants engineered to overexpress a wheat α-1-purothionin gene showed enhanced resistance to Fusarium head blight (FHB), a devastating cereal disease. nih.gov In greenhouse and field trials, specific transgenic lines exhibited statistically significant reductions in FHB severity. One line, in particular, demonstrated an average disease severity reduction of 34% across multiple screenings. nih.gov This resistance is attributed to the accumulation of the antimicrobial peptide in plant tissues, providing a direct defense mechanism against invading pathogens. nih.govfrontiersin.org
The application of thionin transgenes extends beyond cereals. In citrus, a modified plant thionin gene expressed in Carrizo citrange resulted in transgenic plants with significantly enhanced resistance to citrus canker, caused by the bacterium Xanthomonas citri. frontiersin.org These studies underscore the potential of using thionin genes, including this compound, as a source for engineering broad-spectrum disease resistance in diverse crop species. frontiersin.orgashs.org The co-expression of the α-1-purothionin gene with other antifungal protein genes, such as those for β-1,3-glucanase, is also being explored as a strategy to create more durable and broad-spectrum resistance. nih.gov
Table 1: Efficacy of Transgenic Wheat Overexpressing α-1-Purothionin Against Fusarium Head Blight (FHB) Data synthesized from greenhouse evaluations. nih.gov
| Transgenic Line | Gene Expressed | Target Pathogen | Outcome | Average Disease Reduction (%) |
| CM17 | Wheat α-1-purothionin | Fusarium graminearum | Significant reduction in FHB severity | 34% |
Direct application of this compound as a topical biopesticide offers an alternative to genetic modification for disease control. Foliar sprays containing purothionin (B1495699) peptides have shown efficacy in mitigating fungal diseases like leaf rust in wheat, which is caused by Puccinia triticina. nih.govnih.govresearchgate.net Leaf rust is a destructive disease characterized by reddish-brown pustules on leaves, thriving in high humidity and spreading easily via wind, posing a constant threat to wheat cultivation. uga.edu
In laboratory and greenhouse settings, peptides derived from purothionin, specifically Purothionin-α2, have been tested for their ability to inhibit the germination of leaf rust urediniospores. nih.gov When applied as a foliar spray to wheat seedlings before or after inoculation with the pathogen, Purothionin-α2 significantly reduced the severity of leaf rust infection. nih.govnih.gov This protective effect was accompanied by an increase in the expression of the plant's own defense-related genes, suggesting that the peptide not only acts directly on the fungus but also stimulates the host's immune response. nih.govnih.gov
The effectiveness of these peptides is concentration-dependent, with studies establishing key metrics for their antifungal activity.
**Table 2: In Vitro Antifungal Activity of Purothionin Peptides Against Puccinia triticina*** *Data from in vitro screening of peptides against leaf rust urediniospore germination. nih.gov
| Peptide | IC₅₀ (µg/ml)¹ | MIC (µg/ml)² |
| Purothionin-α2 | 82.2 | 197.7 |
| β-purothionin | 28.4 | 43.5 |
¹IC₅₀ (Inhibitory Concentration 50): Concentration required to inhibit 50% of urediniospore germination. ²MIC (Minimal Inhibitory Concentration): Lowest concentration that prevents visible germination.
These findings highlight the potential for developing purothionin-based fungicidal sprays as an environmentally conscious alternative to conventional chemical fungicides. nih.gov
Transgenic Plant Approaches (e.g., Expression of Thionin Genes in Crops)
Biotechnological Tools and Research Models
Beyond its direct agronomic applications, this compound serves as a valuable model molecule in biotechnological research. Its well-defined structure and function make it an excellent subject for studies in protein engineering, structural biology, and host-pathogen interactions. researchgate.net
In silico studies have utilized this compound to investigate protein-protein interactions, providing insights into how it recognizes and binds to targets. researchgate.net These computational models are crucial for understanding its mechanism of action and for designing modified peptides with enhanced specificity or activity. The crystal structure of alpha-1-purothionin has been determined and is used as a benchmark to validate and refine protein structure prediction models. nih.gov
Furthermore, this compound is used as a model for studying gene expression and protein characterization. Synthetic genes coding for the peptide have been expressed in both prokaryotic (Escherichia coli) and eukaryotic (insect cell) systems to produce recombinant proteins for detailed biochemical and biophysical analysis. researchgate.net Such systems allow researchers to investigate aspects like protein folding and the identification of specific domains responsible for its biological activity. researchgate.net
Strategies for Optimizing Activity and Stability for Agronomic Use
For this compound to be used effectively and economically in an agricultural context, particularly as a foliar spray, its stability and activity must be optimized. Research is focused on modifying the peptide's structure to enhance its performance and resilience in field conditions. nih.gov
The relationship between the structure of thionins and their function is a key area of research. nih.gov The biological activity of this compound is intrinsically linked to its three-dimensional shape and the specific arrangement of its amino acid residues. nih.gov The molecule's stability is largely conferred by multiple disulfide bonds formed between its cysteine residues. mdpi.com
Structure-function studies have identified specific amino acids that are crucial for the toxic activity of thionins against pathogens. nih.govmdpi.com For example, the conserved residues Lysine-1 (Lys1) and Tyrosine-13 (Tyr13) are considered critical for toxicity. mdpi.com Modifying these or other key residues through amino acid substitution can alter the peptide's properties. Chemical modification of all amino groups or just the Tyr13 residue in wheat purothionins has been shown to lead to a loss of toxicity, demonstrating the importance of these specific sites. nih.gov
By strategically substituting specific amino acids, researchers aim to create variants of this compound with improved characteristics, such as:
Enhanced Stability: Increasing resistance to degradation by environmental factors like UV light or microbial enzymes.
Increased Potency: Lowering the required concentration for effective pathogen control.
Broader Activity Spectrum: Modifying the peptide to be effective against a wider range of pathogens.
This protein engineering approach, guided by structural models and functional assays, holds the promise of developing highly effective and stable bio-pesticides based on the this compound scaffold. mdpi.combiorxiv.org
Future Research Trajectories and Unanswered Questions Regarding Alpha Purothionin
Refined Characterization of Membrane Interaction Kinetics and Pore Dynamics
The primary antimicrobial activity of alpha-purothionin is attributed to its ability to disrupt the integrity of pathogen cell membranes. mdpi.com However, the precise biophysical and kinetic details of this process require more sophisticated investigation. Early research suggests that thionins, including purothionins, interact with membrane phospholipids (B1166683), leading to membrane lysis and the formation of ion channels. mdpi.comnih.gov This interaction is thought to be mediated by the molecule's amphipathic structure, particularly a groove between its alpha-helical and beta-sheet domains, which is proposed to be crucial for binding to membrane lipids. mdpi.com
Future research should focus on elucidating the step-by-step process of membrane binding, insertion, and pore formation. Advanced techniques such as single-molecule force spectroscopy and high-speed atomic force microscopy could provide unprecedented temporal and spatial resolution of these events. It is known that alpha1-purothionin (α1-PTH) can form distinct ion channels with varying conductance and ion selectivity. researchgate.net A proposed mechanism involves the insertion of a monomer into the outer leaflet of the membrane, followed by the opening of a water-selective pore that causes localized disruption. researchgate.net
Key unanswered questions include:
What is the exact stoichiometry of a functional purothionin (B1495699) pore?
How do different lipid compositions in target pathogen membranes affect the kinetics of pore formation and the stability of the resulting pores?
What is the precise role of specific residues, such as the conserved Tyrosine-13, in the insertion into the lipid bilayer's hydrophobic core? nih.govlsu.edu
Answering these questions will provide a more complete model of its membrane-disrupting action, moving beyond current generalized models like the "barrel-stave" or "toroidal pore" hypotheses. mdpi.com
| Property | Finding | Reference |
|---|---|---|
| Channel Conductance | Forms channels of approximately 46 pS and 125 pS (at +100 mV). | researchgate.net |
| Ion Selectivity (46 pS channel) | Ca2+ > Na+ ≈ K+ > Cl- | researchgate.net |
| Ion Selectivity (125 pS channel) | Cl- > Na+ | researchgate.net |
| General Selectivity | Considered to form cation-selective channels. | nih.govresearchgate.net |
Identification of Specific Intracellular Targets and Signaling Pathways
While membrane disruption is a primary mechanism, there is growing evidence that antimicrobial peptides (AMPs), including thionins, may also have intracellular targets. nih.govmdpi.com The question of whether this compound can be internalized by pathogen cells and how it might interfere with cellular processes remains largely unanswered and represents a significant gap in our knowledge. mdpi.com For instance, the related β-purothionin has been shown to inhibit protein kinase C, suggesting a potential interaction with cellular signaling cascades. mdpi.com Furthermore, studies on other thionins have observed effects such as nuclear localization and the production of reactive oxygen species (ROS), pointing to mechanisms beyond simple membrane permeabilization. nih.gov
Future research must address whether this compound or its fragments can translocate across the membrane after initial binding. If internalization occurs, key objectives would be to:
Identify specific binding partners within the cytoplasm, such as enzymes, nucleic acids, or ribosomes. preprints.org
Determine if it disrupts key metabolic or signaling pathways, including protein synthesis, DNA replication, or cell division. nih.gov
Investigate whether it can induce programmed cell death (apoptosis) in pathogenic cells through specific signaling cascades. mdpi.com
The potential for intracellular activity complicates the mechanism of action but also opens up new possibilities for its function and exploitation.
Comprehensive Analysis of Regulatory Networks in Plant Defense
This compound is classified as a pathogenesis-related protein (PR-13 family), indicating its expression is part of a coordinated plant immune response. researchgate.net However, the regulatory networks governing its synthesis and accumulation are poorly understood. Research has shown that the expression level of this compound can be down-regulated in wheat during certain stages of infection by a compatible pathogen, suggesting a complex and perhaps pathogen-manipulated regulatory system. researchgate.net
A comprehensive analysis of the upstream and downstream signaling pathways that control the this compound gene is needed. This research should aim to:
Identify the specific transcription factors that bind to the promoter region of the this compound gene to activate or repress its expression.
Elucidate the signaling cascades (e.g., involving hormones like salicylic (B10762653) acid or jasmonic acid) that are triggered by different pathogen-associated molecular patterns (PAMPs) and lead to its production.
Understand how its expression is integrated with that of other defense-related genes, exploring the potential for master regulators that control entire defense modules. nih.gov
Unraveling this regulatory complexity is crucial for developing strategies to enhance wheat's natural resistance by manipulating the expression of its endogenous defense arsenal.
Development of Novel Biosynthesis Strategies for Enhanced Production
The potential use of this compound in agricultural or other applications is dependent on the ability to produce large quantities of the active, correctly folded peptide. Future research must focus on optimizing production strategies. While chemical synthesis is an option, recombinant DNA technology offers a more scalable and cost-effective approach for mass production. mdpi.com
Studies have successfully expressed this compound in both prokaryotic (E. coli) and eukaryotic (baculovirus/insect cell) systems. researchgate.net A critical finding was that the eukaryotic system produced a soluble, folded protein, whereas the E. coli-expressed protein was unfolded. researchgate.net This highlights the importance of post-translational modifications and the cellular folding environment provided by eukaryotic hosts.
Future research should explore:
Optimization of eukaryotic expression systems (e.g., yeast, insect, or plant-based systems) to maximize yield and ensure proper folding and disulfide bond formation.
Bio-fermentation approaches, potentially using microorganisms like Lactobacillus plantarum, which have been shown to process wheat proteins and release peptide fragments, including one corresponding to this compound. oup.com
The development of cell-free protein synthesis systems, which could offer greater control over the production environment.
| Expression System | Reported Outcome | Key Advantage | Key Challenge | Reference |
|---|---|---|---|---|
| Prokaryotic (E. coli) | Expressed as a soluble but unfolded protein. | Rapid growth, high yield potential. | Lack of post-translational modifications, protein misfolding. | researchgate.net |
| Eukaryotic (Baculovirus/Sf9 insect cells) | Expressed as a soluble and correctly folded monomeric protein. | Proper protein folding and modifications. | More complex and costly than prokaryotic systems. | researchgate.net |
Exploration of Synergistic Effects with Other Plant Defense Compounds
Future studies should systematically investigate the interactions between this compound and other key components of the plant immune system. This could include:
Other defense proteins: Testing for synergy with other pathogenesis-related proteins such as chitinases, glucanases, and defensins.
Secondary metabolites: Assessing combinations with phytoalexins (e.g., camalexin) and other antimicrobial small molecules produced by Brassicaceae and other plants. frontiersin.org
Metabolites from beneficial microbes: Exploring interactions with antifungal compounds produced by endophytic or rhizospheric microorganisms, which could lead to novel biocontrol strategies. frontiersin.org
Discovering potent synergistic combinations could lead to the development of more effective and durable crop protection strategies that utilize lower concentrations of active ingredients, thereby reducing the risk of resistance development.
Q & A
Basic Research Questions
Q. What established methods are recommended for isolating alpha-purothionin from plant sources?
- Methodological Answer : Isolation typically involves tissue homogenization in acidic buffers (pH 3–4) to preserve protein stability, followed by ammonium sulfate precipitation (30–60% saturation) to enrich thionins. Further purification is achieved via cation-exchange chromatography (e.g., SP-Sepharose) due to the protein’s high isoelectric point. Validation requires SDS-PAGE (15% gel) under reducing/non-reducing conditions to confirm disulfide bond integrity and mass spectrometry for molecular weight verification (~5 kDa). Include controls like commercial thionin standards to confirm specificity .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s secondary structure?
- Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helical and β-sheet content. Fourier-transform infrared spectroscopy (FTIR) at 1600–1700 cm⁻¹ resolves amide I bands for secondary structure quantification. For higher resolution, nuclear magnetic resonance (NMR) using ¹H-¹³C HSQC experiments is recommended, though it requires isotopic labeling in heterologous expression systems. Cross-reference results with X-ray crystallography data if available .
Q. What key experimental controls are necessary when studying this compound’s role in plant defense signaling?
- Methodological Answer : Include (1) plant mutants lacking this compound (e.g., CRISPR-Cas9 knockouts), (2) untreated wild-type plants to establish baseline reactive oxygen species (ROS) levels, and (3) exogenous application of purified this compound to observe induced defense markers (e.g., phytohormones like jasmonic acid). Quantify results using ELISA or LC-MS for hormonal assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values of this compound across antimicrobial studies?
- Methodological Answer : Discrepancies often arise from variations in microbial strains, assay conditions (e.g., pH, ionic strength), or protein purity. Standardize protocols by:
- Using a common reference strain (e.g., E. coli ATCC 25922).
- Pre-treating this compound with dithiothreitol (DTT) to control for oxidative dimerization.
- Performing dose-response curves with at least three technical replicates.
- Apply meta-analysis (e.g., random-effects models) to aggregate data from multiple studies, adjusting for heterogeneity via I² statistics .
Q. What in silico approaches are suitable for predicting this compound’s interaction with microbial membranes?
- Methodological Answer : Molecular dynamics (MD) simulations using tools like GROMACS or NAMD can model membrane insertion. Set up a lipid bilayer (e.g., POPC:POPG 3:1) and simulate protein-membrane interactions over ≥100 ns. Complement with docking studies (AutoDock Vina) to identify binding hotspots on lipid A or cardiolipin. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics .
Q. How to design experiments to differentiate this compound’s cytotoxicity from its antimicrobial effects?
- Methodological Answer : Use dual-cell assays:
- Mammalian cells (e.g., HEK293): Measure viability via MTT assay after 24-hour exposure to this compound (0–100 µg/mL).
- Microbial cells (e.g., Candida albicans): Perform time-kill assays.
- Control for non-specific membrane disruption using lactate dehydrogenase (LDH) release assays and propidium iodide uptake. Correlate results with confocal microscopy to visualize membrane integrity .
Q. What strategies mitigate oxidative degradation of this compound during in vitro assays?
- Methodological Answer :
- Add 1–5 mM DTT or β-mercaptoethanol to buffers to maintain reducing conditions.
- Conduct experiments under nitrogen/argon atmospheres to limit oxygen exposure.
- Monitor degradation via reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) with UV detection at 280 nm. Use freshly purified protein for assays and avoid freeze-thaw cycles .
Key Considerations for Experimental Design
- Reproducibility : Document buffer compositions, protein batches, and instrument calibration in supplementary materials (per ).
- Data Integrity : Use plagiarism-check software (e.g., iThenticate) for manuscript drafts and share raw data via repositories like Zenodo .
- Ethical Compliance : For studies involving transgenic plants, adhere to Nagoya Protocol requirements for genetic resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
